5-Bromo-2-(bromomethyl)pyridine
Overview
Description
5-Bromo-2-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5Br2N. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical bonds. It is commonly used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
It is known to be used as a starting reagent in the synthesis of various compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
It is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
It is used in the synthesis of various compounds , suggesting that its effects could be diverse depending on the specific reactions it is involved in.
Action Environment
It is known that it should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that its stability could be affected by exposure to oxygen and temperature variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-(bromomethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine. The process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and real-time monitoring helps maintain consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Oxidation/Reduction: Pyridine derivatives with altered oxidation states.
Scientific Research Applications
5-Bromo-2-(bromomethyl)pyridine is utilized in several scientific research areas:
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-pyridinecarboxaldehyde
Uniqueness
5-Bromo-2-(bromomethyl)pyridine is unique due to its dual bromine substitution, which provides distinct reactivity patterns compared to other brominated pyridines. This dual substitution allows for more versatile synthetic applications, particularly in forming complex molecular architectures through sequential substitution and coupling reactions .
Biological Activity
5-Bromo-2-(bromomethyl)pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of pyridine characterized by:
- Bromine substituents at the 5 and 2 positions.
- A bromomethyl group at the 2 position.
- A methyl group at the 3 position.
This specific arrangement contributes to its reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings:
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves enzyme inhibition, disrupting vital metabolic pathways in bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. Research suggests that it may inhibit specific kinases involved in cancer progression, such as PI3Kα kinase. In vitro assays have shown varying degrees of inhibition, indicating potential as a lead compound for developing anticancer agents .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromomethyl group allows for nucleophilic substitution reactions, facilitating interactions with enzymes and receptors critical in disease processes.
Enzyme Inhibition
The compound's mechanism often involves inhibiting key enzymes in metabolic pathways associated with cancer and infections. For example, studies on similar compounds have revealed their capacity to inhibit DNA polymerases and other critical enzymes, thereby impeding cell proliferation and survival .
Synthesis
The synthesis of this compound typically involves halogenation reactions followed by nucleophilic substitutions. Common methods include:
- Bromination of pyridine derivatives to introduce bromine substituents.
- Alkylation reactions to add the bromomethyl group.
These synthetic routes not only yield the desired compound but also allow for modifications that could enhance biological activity .
Case Studies
Several studies have focused on the biological activity of pyridine derivatives, including this compound:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated various pyridine derivatives against E. coli, revealing that certain compounds exhibited over 90% inhibition rates. The structure-activity relationship indicated that halogen substitutions significantly enhance antimicrobial potency . -
Case Study 2: Anticancer Activity
Another investigation assessed the effects of pyridine derivatives on cancer cell lines, showing that compounds with similar structures inhibited cell growth by up to 70% through apoptosis induction mechanisms .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
3-Bromo-2-(bromomethyl)pyridine | 38749-79-0 | Moderate | Low |
3-Bromo-2,6-dimethylpyridin-4-amine | 33259-24-4 | High | Moderate |
3-Bromo-5-methylpyridin-2-amine | 17282-00-7 | Low | High |
This compound | N/A | Significant | Significant |
This table highlights the varying degrees of activity among related compounds, emphasizing the potential of this compound in therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHRWPMNDRVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634134 | |
Record name | 5-Bromo-2-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145218-19-5 | |
Record name | 5-Bromo-2-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(bromomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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